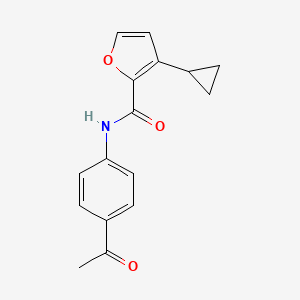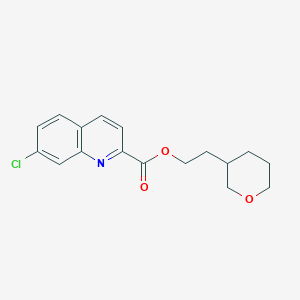![molecular formula C14H22N6O2 B7435133 1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B7435133.png)
1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential as a drug candidate. This compound belongs to the class of piperidine derivatives and has a tetrazole ring that makes it unique from other piperidine derivatives.
作用機序
The mechanism of action of 1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one involves the inhibition of DPP-IV. DPP-IV is an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism. Inhibition of DPP-IV results in increased levels of incretin hormones, which leads to improved glucose homeostasis. In addition, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one have been studied extensively in animal models. This compound has been shown to improve glucose homeostasis in animal models of diabetes by increasing insulin secretion and decreasing glucagon secretion. In addition, this compound has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. In addition, this compound has been extensively studied in animal models, which provides a wealth of data for researchers to draw from. However, one limitation of this compound is that it has not yet been studied extensively in humans, which limits its potential as a drug candidate.
将来の方向性
There are several future directions for research involving 1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one. One potential direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans. This would provide valuable information on the safety and efficacy of this compound as a drug candidate. Another potential direction is to study the effects of this compound on other physiological systems, such as the immune system. Finally, further research is needed to optimize the synthesis of this compound and to develop more efficient and cost-effective methods for its production.
合成法
The synthesis of 1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one involves the reaction of piperidin-2-one with 2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylic acid in the presence of propan-2-ol and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction results in the formation of the desired compound, which can be isolated and purified using standard methods.
科学的研究の応用
1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one has been studied extensively for its potential as a drug candidate. This compound has shown promising results in preclinical studies as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the regulation of glucose metabolism, and inhibition of this enzyme has been shown to improve glucose homeostasis in animal models of diabetes. In addition, this compound has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-9(2)20-8-10(5-6-12(20)21)14(22)19-7-3-4-11(19)13-15-17-18-16-13/h9-11H,3-8H2,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHULUDUIMFWVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CCC1=O)C(=O)N2CCCC2C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propan-2-yl-5-[2-(2H-tetrazol-5-yl)pyrrolidine-1-carbonyl]piperidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7435065.png)
![[1-(2-fluorophenyl)pyrazol-3-yl]methyl 5-fluoro-1H-indole-2-carboxylate](/img/structure/B7435087.png)
![Methyl 5-[[4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoyl]amino]-1-methylpyrazole-3-carboxylate](/img/structure/B7435088.png)
![[(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate](/img/structure/B7435115.png)
![Methyl 2-[1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)carbamoyl]pyrrolidin-3-yl]acetate](/img/structure/B7435125.png)
![N-methoxy-N-methyl-4-[[1-(trifluoromethyl)cyclobutyl]carbamoylamino]benzamide](/img/structure/B7435135.png)
![1-[(2-Aminopyridin-3-yl)methyl]-3-[5-(difluoromethyl)-1-methylpyrazol-4-yl]urea](/img/structure/B7435143.png)
![[1-[[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl]azetidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7435151.png)

![4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol](/img/structure/B7435163.png)
![2-(2-Ethoxyphenyl)-4-[1-(3-methoxypropyl)triazol-4-yl]-1,3-thiazole](/img/structure/B7435167.png)
![methyl 2-[(3S)-2-propanoyl-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B7435168.png)